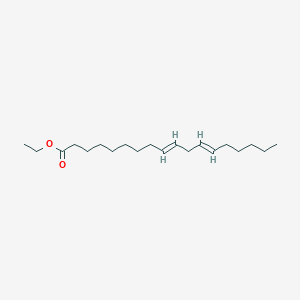
Isozeaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isozeaxanthin, also known as aphanicol, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Isozeaxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isozeaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, isozeaxanthin can be found in fishes. This makes isozeaxanthin a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Carotenoid Glycosides Synthesis
Isozeaxanthin has been explored in the synthesis of carotenoid glycosides, demonstrating its potential in the generation of compounds like β,β-carotene-4,4′-bisthioglucoside isomers. These compounds, when deprotected, mimic naturally occurring thermoxanthins and exhibit favorable effects against oxidative stress, indicating a potential application in the development of antioxidant therapies or supplements (Nagy et al., 2010).
Carotenoid-Cysteine Conjugates
Research into the chemical behavior of Isozeaxanthin under acidic conditions has led to the formation of carotenoid-cysteine conjugates, with promising implications in antioxidant activity. These conjugates, especially when the amino group is deprotected, showcase increased water solubility and have demonstrated antioxidant properties in human liver cells under oxidative stress, hinting at potential medical or nutritional applications (Zand et al., 2012).
Nutraceutical Implications
Isozeaxanthin, as part of the broader group of carotenoids like zeaxanthin, has been recognized for its nutraceutical potential, particularly in the prevention of age-related macular degeneration (AMD). Scientific reviews have emphasized its role as a natural pigment with critical health benefits, leading to the exploration of various plant and microbial sources for its production. This includes understanding its absorptive pathways in the human system and examining factors affecting its bioavailability, presenting a broad spectrum of potential applications in health and nutrition (Sajilata et al., 2008).
Stress Response in Plants
Isozeaxanthin, through its involvement in the xanthophyll cycle and ABA biosynthesis in plants, plays a role in the plant response to various environmental stresses such as drought and salinity. Overexpression of genes like Arabidopsis ZEP, involved in the xanthophyll cycle, has been associated with enhanced tolerance to osmotic stress, suggesting potential applications in agriculture and plant sciences to enhance crop resilience (Park et al., 2008).
Propiedades
Número CAS |
29065-03-0 |
|---|---|
Nombre del producto |
Isozeaxanthin |
Fórmula molecular |
C40H56O2 |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clave InChI |
GYZWNQLEQAGWGD-DKLMTRRASA-N |
SMILES isomérico |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)O)C)\C)\C)/C)/C |
SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
SMILES canónico |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
melting_point |
149-151°C |
Otros números CAS |
29065-03-0 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate](/img/structure/B1624419.png)









![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)


